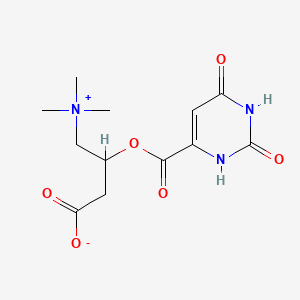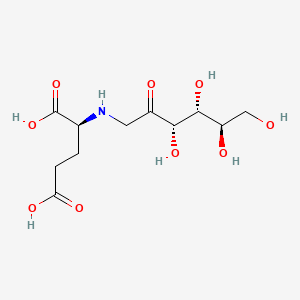
Carnitine Orotate
Descripción general
Descripción
Carnitine Orotate is a salt of L-Carnitine and Orotic acid . It is a more bioavailable form . L-Carnitine is an antioxidant amino acid naturally produced in the body to increase energy levels for the brain, muscle, and heart . It has shown efficacy in individuals with increased levels of liver enzyme and various liver diseases . In vitro and in vivo studies have shown that Carnitine Orotate complex can improve metabolic health such that improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .
Molecular Structure Analysis
The molecular formula of Carnitine Orotate is C12H17N3O6 . The molecular weight is 299.28 g/mol . The InChI is 1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20) .Chemical Reactions Analysis
Carnitine participates in the transport of fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Orotate is involved in the synthesis of uridine monophosphate (UMP), a nucleotide important in various metabolic processes .Physical And Chemical Properties Analysis
The physical and chemical properties of Carnitine Orotate include its ability to act as an osmoprotectant and its role in enhancing thermotolerance, cryotolerance, and barotolerance in biological systems . Additionally, carnitine’s role in fatty acid metabolism and orotate’s role in nucleotide synthesis contribute to the compound’s overall chemical behavior and its potential therapeutic effects .Aplicaciones Científicas De Investigación
Hepatoprotective Effects
Carnitine Orotate has been associated with hepatoprotective effects . This means it can help protect the liver from damage, which is crucial for maintaining overall health.
Metabolic Effects
Carnitine Orotate has favorable metabolic effects . It has been associated with reduced mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .
Longevity
Prolonged use of Carnitine Orotate is associated with improved mortality . This suggests that it could potentially increase lifespan, especially when used for more than 180 days .
Physical Performance
Carnitine Orotate supplementation in specific conditions may affect physical performance . It has been shown to improve performance and energy expenditure without altering body composition .
Cognitive Function
Carnitine Orotate supplementation has been shown to improve cognitive function in centenarians . This suggests that it could potentially be beneficial for brain health and mental performance.
Cardiovascular Health
While Carnitine Orotate supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, a compound supposed to be pro-atherogenic, it was not associated with modification of determined inflammatory nor oxidative stress markers . However, more studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
Mecanismo De Acción
Target of Action
Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Carnitine orotate also targets liver cells, where it has shown hepatoprotective effects .
Mode of Action
Carnitine orotate interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, carnitine orotate has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .
Biochemical Pathways
Carnitine orotate affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. Carnitine orotate also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .
Pharmacokinetics
. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carnitine orotate.
Result of Action
The molecular and cellular effects of carnitine orotate’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .
Action Environment
The action, efficacy, and stability of carnitine orotate can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of carnitine orotate.
Safety and Hazards
Carnitine Orotate has hepatoprotective effects and favorable metabolic effects . Use of Carnitine Orotate complex for ≥180 days was associated with significantly reduced mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver than the shorter period of use .
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPLFCPIRIALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625708 | |
| Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carnitine orotate | |
CAS RN |
160468-17-7 | |
| Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1147802.png)

![(2E)-2-[(Dimethylamino)methylene]succinonitrile](/img/structure/B1147809.png)
![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)